Sanggenon C is a prominent flavonoid compound classified as a benzopyrone derivative, primarily isolated from the stem bark of Morus cathayana. This compound exhibits a molecular formula of and is recognized for its diverse biological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. As part of the flavonoid family, Sanggenon C plays a significant role in various pharmacological applications, making it a subject of extensive research in medicinal chemistry and natural product synthesis .
Sanggenon C is derived from the Morus genus, particularly Morus cathayana, which is known for its rich flavonoid content. Flavonoids are widely distributed in plants and are characterized by their polyphenolic structure. Sanggenon C falls under the subclass of flavanones and is specifically categorized as a Diels-Alder adduct, which contributes to its complex chemical structure and biological activity .
The synthesis of Sanggenon C has been achieved through various methods, with notable approaches including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to ensure high selectivity and yield. For example, the use of B(OPh)₃/BINOL complexes has shown promise in achieving enantioselective [4+2] cycloadditions necessary for synthesizing Sanggenon C .
Sanggenon C possesses a complex molecular structure characterized by multiple aromatic rings and hydroxyl groups. The detailed structural elucidation includes:
Nuclear magnetic resonance (NMR) spectroscopy data has confirmed the structural integrity of isolated Sanggenon C, aligning with previously reported literature values .
Sanggenon C participates in several significant chemical reactions relevant to its biological activity:
The mechanisms underlying these reactions often involve interactions with specific cellular targets such as nitric oxide synthase (iNOS) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to downstream effects on cell survival pathways .
Sanggenon C exerts its biological effects primarily through:
Experimental studies have demonstrated that Sanggenon C's effects are dose-dependent, with varying sensitivity observed across different cancer cell lines .
Sanggenon C appears as a light yellow powder when isolated. Its solubility characteristics vary depending on the solvent used, with good solubility in organic solvents like methanol.
Comprehensive analyses using techniques such as high-performance liquid chromatography (HPLC) have been employed to assess purity and stability during storage .
Sanggenon C is utilized in various scientific fields due to its potent biological activities:
Sanggenon C triggers apoptosis in colorectal cancer (CRC) cells (LoVo, HT-29, SW480) through ROS overproduction. At concentrations of 10–40 µM, it increases intracellular ROS by 2.5- to 4-fold, leading to:
Table 1: Sanggenon C Effects in Colorectal Cancer Cells
Parameter | Control Cells | 20 µM Sanggenon C | 40 µM Sanggenon C |
---|---|---|---|
ROS Levels | Baseline | 2.8-fold increase | 4.1-fold increase |
NO Production | 100% | 45% reduction | 70% reduction |
Bcl-2 Expression | 100% | 60% reduction | 85% reduction |
In cervical cancer (HeLa, SiHa), Sanggenon C (IC₅₀: 9–10 µM) induces mitochondrial outer membrane permeabilization (MOMP), a pivotal event in apoptosis. Key changes include:
Sanggenon C (20 mg/kg/day) inhibits SLC7A11, the light-chain subunit of system xc⁻, in lung cancer models:
Molecular docking reveals Sanggenon C binds SLC7A11 with:
Table 2: Ferroptosis Induction in Lung Cancer Models
Mechanism | In Vitro Effect | In Vivo Effect (Orthotopic Mice) |
---|---|---|
SLC7A11 Inhibition | 85% ↓ cystine uptake | 60% ↓ tumor mass |
GSH Depletion | 70% ↓ GSH levels | 55% ↓ GSH in tumors |
Lipid Peroxidation | 3.5-fold ↑ malondialdehyde | 2.8-fold ↑ 4-HNE adducts |
In cisplatin-resistant cervical cancer, Sanggenon C (10 µM) targets MCL1 stability:
Sanggenon C synergizes with chloroquine (CQ) against chemoresistant cancers:
Table 3: Synergy with Autophagy Inhibitors
Treatment | Cell Viability | Apoptosis Rate | LC3-II/ p62 Ratio |
---|---|---|---|
Sanggenon C (10 µM) | 45% | 25% | 3.5-fold ↑ |
Chloroquine (20 µM) | 70% | 10% | 0.8-fold ↓ |
Combination | 15% | 65% | 8.0-fold ↑ |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7